Boc-L-Homoser-Obzl

概要

説明

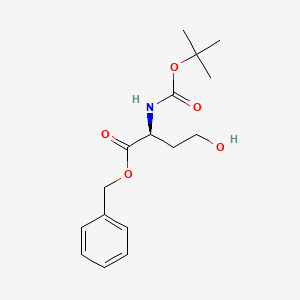

Boc-L-Homoser-Obzl, also known as benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate, is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound is widely used in various scientific fields due to its unique properties and versatility.

準備方法

Synthetic Routes and Reaction Conditions

Boc-L-Homoser-Obzl is typically synthesized through a multi-step process involving the protection of amino acids. The synthesis begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base. The hydroxyl group is then protected using benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

Boc-L-Homoser-Obzl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc and benzyl protecting groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

科学的研究の応用

Boc-L-Homoser-Obzl has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Boc-L-Homoser-Obzl involves its ability to act as a protecting group for amino acids. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins involved in peptide synthesis and modification .

類似化合物との比較

Similar Compounds

Boc-L-Serine Benzyl Ester: Similar in structure but with a serine backbone.

Boc-L-Threonine Benzyl Ester: Similar but with a threonine backbone.

Boc-L-Homoserine Methyl Ester: Similar but with a methyl ester group instead of a benzyl ester.

Uniqueness

Boc-L-Homoser-Obzl is unique due to its specific combination of Boc and benzyl protecting groups, which provide dual protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .

生物活性

Boc-L-Homoser-Obzl, a derivative of homoserine, is a compound of significant interest in medicinal chemistry and biotechnology. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This structure enhances its stability and reactivity, making it a valuable building block in peptide synthesis and drug development .

Applications in Research

1. Peptide Synthesis:

- This compound is widely utilized in the synthesis of peptides. The Boc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interference from other functional groups. This property is crucial for creating biologically active compounds in pharmaceutical research .

2. Drug Development:

- The compound plays a critical role in developing drugs that target neurological disorders. Its ability to cross the blood-brain barrier makes it particularly valuable for designing therapeutics aimed at central nervous system conditions .

3. Neurochemistry:

- In neurochemistry studies, this compound aids researchers in understanding neurotransmitter functions and identifying potential therapeutic targets .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Case Studies

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis using this compound, researchers successfully synthesized a series of peptides with enhanced stability and bioactivity. The incorporation of this compound allowed for improved yields and purity compared to traditional methods.

Case Study 2: Neuropharmacological Applications

A recent investigation into the neuropharmacological effects of this compound revealed its potential as a modulator of neurotransmitter release. The study demonstrated that this compound could enhance synaptic transmission in neuronal cultures, suggesting its utility in developing treatments for neurodegenerative diseases.

特性

IUPAC Name |

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTGYJUMDNISEP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。